Ethyl 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
The compound “Ethyl 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group (-CF3), a benzamido group (benzene ring attached to an amide), a thiadiazole ring (a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms), and an ethyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethyl group is known to be highly electronegative, which could significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the trifluoromethyl group, the amide linkage, and the thiadiazole ring. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Optical Tweezers and Förster Resonance Energy Transfer (FRET)
Background::- Colorful Molecular Energy Transfer : A research team from Osaka Metropolitan University demonstrated a novel non-contact approach using optical tweezers. By focusing a laser beam on an isolated polymer droplet containing the compound, they accelerated FRET between fluorescent molecules. The increased laser intensity caused the polymer to change color due to dye mixing. This technique could find applications in microchemistry, quantum dots, and photochemistry .
Catalytic DNA Molecules (Deoxyribozymes)
Background::- Molecular Detection : Researchers have developed two new types of deoxyribozymes that respond to the presence of specific molecules. By incorporating this compound into deoxyribozymes, it could enhance their sensitivity and specificity for detecting various analytes .
Forensic Science Research
Background::- Postmortem Analysis : Researchers studying decomposition processes could explore the compound’s interactions with biological tissues. Its unique structure might provide insights into postmortem changes, aiding forensic investigations .
Drug Delivery Systems
Background::- Targeted Drug Delivery : Incorporating this compound into drug carriers could enhance their stability, solubility, and targeting capabilities. Researchers might explore its potential in cancer therapy or other diseases .
Materials Science
Background::- Functional Materials : Researchers could synthesize polymers or nanoparticles containing this compound. Its unique sulfur-containing group might impart specific properties, such as fluorescence, conductivity, or catalytic activity .
Photodynamic Therapy (PDT)
Background::- Anticancer Therapy : Researchers could investigate whether this compound can serve as a photosensitizer in PDT. Its trifluoromethyl and thiadiazole groups might enhance its photodynamic effects .
Mechanism of Action
Mode of Action
It’s worth noting that many compounds with similar structures are known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The specific effects of environmental factors on the action of ethyl 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate are currently unknown .
Future Directions
properties
IUPAC Name |
ethyl 2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S2/c1-2-23-10(21)7-24-13-20-19-12(25-13)18-11(22)8-4-3-5-9(6-8)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOVICMFJHNLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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